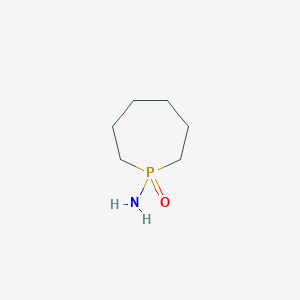
1-Amino-1lambda~5~-phosphepan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1lambda~5~-phosphepan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an amino group and a lambda5 phosphorus atom within a cyclic structure, making it a subject of study in organic and inorganic chemistry.
Preparation Methods
The synthesis of 1-Amino-1lambda~5~-phosphepan-1-one typically involves the reaction of phosphorus-containing precursors with amines under controlled conditions. One common synthetic route includes the use of phosphorus trichloride (PCl~3~) and an appropriate amine, followed by cyclization to form the desired cyclic structure. Industrial production methods may involve large-scale reactions in specialized reactors to ensure purity and yield.
Chemical Reactions Analysis
1-Amino-1lambda~5~-phosphepan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~), leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~), resulting in the formation of phosphines.
Substitution: The amino group can participate in substitution reactions with halogenated compounds, leading to the formation of substituted derivatives. Common reagents and conditions for these reactions include the use of solvents like dichloromethane (CH~2~Cl~2~) and controlled temperatures to optimize reaction rates and yields.
Scientific Research Applications
1-Amino-1lambda~5~-phosphepan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential role in biochemical pathways involving phosphorus-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of phosphorus-containing polymers.
Mechanism of Action
The mechanism by which 1-Amino-1lambda~5~-phosphepan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its binding affinity and the nature of the target. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism.
Comparison with Similar Compounds
1-Amino-1lambda~5~-phosphepan-1-one can be compared with other phosphorus-containing compounds such as:
1-Amino-5-phosphonoindan-1-carboxylic acid: This compound is used in neuroscience research as a selective antagonist for metabotropic glutamate receptors.
Phosphine oxides: These compounds are known for their stability and are used in various industrial applications.
Phosphines: These are widely used as ligands in coordination chemistry and have applications in catalysis. The uniqueness of this compound lies in its cyclic structure and the presence of both an amino group and a lambda5 phosphorus atom, which confer distinct chemical and biological properties.
Properties
CAS No. |
88349-60-4 |
|---|---|
Molecular Formula |
C6H14NOP |
Molecular Weight |
147.16 g/mol |
IUPAC Name |
1-oxo-1λ5-phosphepan-1-amine |
InChI |
InChI=1S/C6H14NOP/c7-9(8)5-3-1-2-4-6-9/h1-6H2,(H2,7,8) |
InChI Key |
PEAICWPEXAPGTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCP(=O)(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



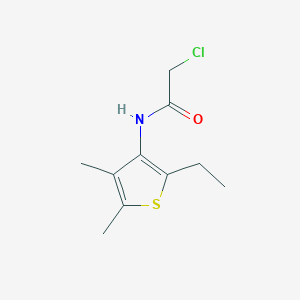
![1-[2-(Pyridin-2-yl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B14393477.png)
![2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14393485.png)
![3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14393497.png)

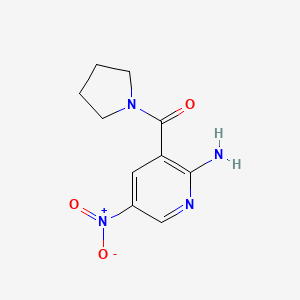

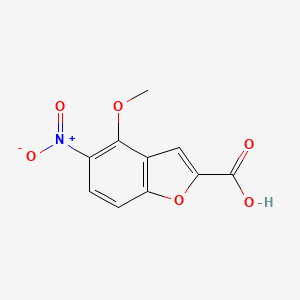

![N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14393532.png)
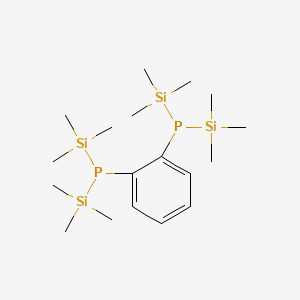
![2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14393557.png)

